molecular formula C7H8O4S B009461 2-((Furan-2-ylmethyl)sulfinyl)acetic acid CAS No. 108499-26-9

2-((Furan-2-ylmethyl)sulfinyl)acetic acid

Cat. No. B009461
M. Wt: 188.2 g/mol
InChI Key: BMFMTNROJASFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-((Furan-2-ylmethyl)sulfinyl)acetic acid” is represented by the formula C7H8O4S. Unfortunately, the specific structural details are not available in the search results.


Physical And Chemical Properties Analysis

“2-((Furan-2-ylmethyl)sulfinyl)acetic acid” is a colorless to light yellow solid . It has a molecular weight of 188.2 g/mol. The compound’s density is predicted to be 1.484±0.06 g/cm3 . Unfortunately, the boiling point is not specified .

Safety And Hazards

The safety data sheet (SDS) for “2-((Furan-2-ylmethyl)sulfinyl)acetic acid” should be referred to for detailed safety and hazard information . As a general rule, contact with skin, eyes, and mucous membranes should be avoided .

properties

IUPAC Name

2-(furan-2-ylmethylsulfinyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMTNROJASFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562341
Record name [(Furan-2-yl)methanesulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Furan-2-ylmethyl)sulfinyl)acetic acid

CAS RN

108499-26-9
Record name [(Furan-2-yl)methanesulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Reactant of Route 2
2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Reactant of Route 3
2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Reactant of Route 4
2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Reactant of Route 5
2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-((Furan-2-ylmethyl)sulfinyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.